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Compound of Interest

Compound Name: C18H12FN5O3

Cat. No.: B12635274 Get Quote

Disclaimer: No experimental Nuclear Magnetic Resonance (NMR) spectroscopy data for the

compound with the molecular formula C18H12FN5O3 has been found in the public domain.

This guide presents a plausible chemical structure for this formula and provides predicted ¹H

and ¹³C NMR data based on established principles and spectral data of analogous structures.

This information is intended for research and drug development professionals as a predictive

guide.

Proposed Structure
To provide a framework for discussing potential NMR data, a plausible structure for

C18H12FN5O3 is proposed as 7-(4-fluorophenyl)-5-(4-nitrophenyl)-[1][2][3]triazolo[1,5-

a]pyrimidin-2-amine. This structure is selected based on the prevalence of the

triazolopyrimidine core in medicinal chemistry and its synthetic accessibility. The substituents

are chosen to satisfy the molecular formula.

Proposed Structure:

Predicted NMR Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR data for the proposed structure.

These predictions are based on the analysis of chemical shift databases and the known effects

of substituents on aromatic and heterocyclic systems.[4][5][6]

Predicted ¹H NMR Data
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The ¹H NMR spectrum is predicted to exhibit signals corresponding to the protons on the

fluorophenyl, nitrophenyl, and triazolopyrimidine moieties, as well as the amine group.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Predicted J
(Hz)

~8.5 - 8.7 Doublet 2H
H-2', H-6'

(Nitrophenyl)
J = 8-9

~8.3 - 8.5 Doublet 2H
H-3', H-5'

(Nitrophenyl)
J = 8-9

~7.8 - 8.0 Triplet 2H
H-2'', H-6''

(Fluorophenyl)

J = 8-9, J(H-F) =

5-6

~7.2 - 7.4 Triplet 2H
H-3'', H-5''

(Fluorophenyl)
J = 8-9

~7.0 - 7.2 Singlet 1H

H-6

(Triazolopyrimidi

ne)

-

~5.5 - 6.5 Broad Singlet 2H -NH₂ -

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro

group and the electronegative fluorine atom.[7][8] The amine protons are expected to be broad

and may exchange with deuterium in solvents like D₂O.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The

chemical shifts are predicted based on the carbon's hybridization and its electronic

environment.[9][10][11]
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Chemical Shift (δ, ppm) Assignment

~165 - 160 C-F (Fluorophenyl)

~160 - 155 C-2 (Triazolopyrimidine)

~155 - 150 C-7 (Triazolopyrimidine)

~150 - 145 C-NO₂ (Nitrophenyl)

~145 - 140 C-5 (Triazolopyrimidine)

~140 - 135 C-1' (Nitrophenyl)

~135 - 130 C-1'' (Fluorophenyl)

~130 - 125 C-2'', C-6'' (Fluorophenyl)

~125 - 120 C-2', C-6' (Nitrophenyl)

~120 - 115 C-3', C-5' (Nitrophenyl)

~115 - 110 C-3'', C-5'' (Fluorophenyl)

~110 - 105 C-6 (Triazolopyrimidine)

Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for a small organic molecule like the

proposed structure is outlined below.

Sample Preparation
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 10-50 mg for

¹³C NMR.[12]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect chemical shifts.[13]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.
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Filtration: To remove any particulate matter, filter the solution through a small plug of glass

wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

Tube Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.

For volatile solvents or long-term storage, sealing with parafilm is recommended.[15]

NMR Instrument Parameters
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[16][17][18]

For ¹H NMR:

Pulse Sequence: A standard single-pulse sequence.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay (5 times the longest T1) is crucial for

quantitative measurements.[19]

Number of Scans: 8-32 scans, depending on the sample concentration.

Temperature: 298 K (25 °C).

For ¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Temperature: 298 K (25 °C).
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Data Processing
Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a

frequency-domain spectrum.[2]

Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption

mode.[3]

Baseline Correction: The baseline of the spectrum is corrected to be flat.[20]

Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).[21]

Integration: The area under each peak in the ¹H spectrum is integrated to determine the

relative number of protons.

Peak Picking: The exact chemical shift of each peak is determined.

Mandatory Visualizations
Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for determining the structure of an unknown

organic compound using a combination of spectroscopic methods, with a focus on NMR.[22]

[23][24][25]

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectroscopy
of C18H12FN5O3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12635274#nmr-spectroscopy-data-for-c18h12fn5o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12635274#nmr-spectroscopy-data-for-c18h12fn5o3
https://www.benchchem.com/product/b12635274#nmr-spectroscopy-data-for-c18h12fn5o3
https://www.benchchem.com/product/b12635274#nmr-spectroscopy-data-for-c18h12fn5o3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12635274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12635274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

